1,3-dimethyl-8-(p-tolylamino)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
Synthesis Analysis
A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido- [4,5-d] [1,2,4]triazolo [4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido- [4,5-d]pyrimidine-2,4 (1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .Chemical Reactions Analysis
Hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .Physical and Chemical Properties Analysis
The molecular formula of PTX is C14H15N5O2, and its molecular weight is 285.307.Scientific Research Applications
Microwave-Assisted Synthesis and Applications
Microwave-Assisted Synthesis of Coumarin-Purine Derivatives
A study developed an efficient microwave-assisted protocol for synthesizing coumarin-purine hybrids, evaluating their antioxidant activity and DNA cleavage capabilities. This approach signifies the compound's potential in therapeutic applications, particularly due to its excellent DPPH scavenging activity, which indicates antioxidant properties. The research also utilized DFT calculations and Hirshfeld surface analysis to elucidate the intermolecular interactions within the crystal structure, demonstrating the compound's utility in molecular design and analysis (Mangasuli, Hosamani, & Managutti, 2019).
Pharmaceutical Applications
Arylpiperazine 5-HT(1A) Receptor Ligands Containing Pyrimido[2,1-f]purine Fragment
Research focusing on 1H,3H-pyrimido[2,1-f]purine-2,4-dione derivatives revealed their high affinity for 5-HT(1A) and alpha(1) receptors. This investigation showcases the potential of these derivatives in developing new pharmacological agents, particularly as 5-HT(1A) receptor antagonists with applications in treating anxiety and depression (Jurczyk et al., 2004).
Future Directions
Properties
IUPAC Name |
1,3-dimethyl-8-(4-methylanilino)-7H-purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c1-8-4-6-9(7-5-8)15-13-16-10-11(17-13)18(2)14(21)19(3)12(10)20/h4-7H,1-3H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUMPOKYAUXRGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC3=C(N2)C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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